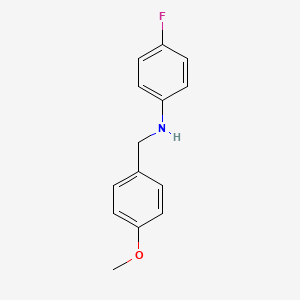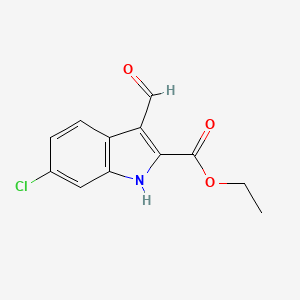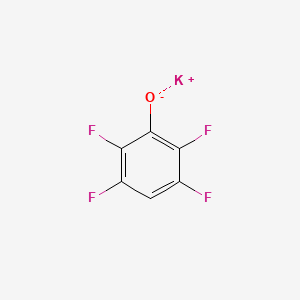
1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of some 2-methoxyphenols derivatives involves the design, synthesis, and antioxidant activity evaluation of compounds containing the 2-methoxyphenol moiety core structure . Another study reported the synthesis of a new N-alkylation Schiff base from o-vanillin and pyridine-2,6-dicarboxamide by a solid-phase microwave green synthesis without catalyst and solvent .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic processes. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported . Another study reported the conversion of 3-methylanisole to vanillyl alcohol via the intermediate product 4-methylguaiacol .Mécanisme D'action
Target of Action
A structurally similar compound, n-3-methoxybenzyl-linoleamide, has been found to inhibit fatty acid amide hydrolase (faah) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The related compound n-3-methoxybenzyl-linoleamide has been shown to display significant time-dependent and dose-dependent faah inhibitory activity . This suggests that 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde may interact with its targets in a similar manner, potentially leading to an increase in endocannabinoid levels.
Biochemical Pathways
The inhibition of faah by n-3-methoxybenzyl-linoleamide would increase the levels of endocannabinoids . Endocannabinoids are involved in various physiological processes and their increased levels could affect multiple biochemical pathways.
Result of Action
The inhibition of faah by n-3-methoxybenzyl-linoleamide, a related compound, could potentially lead to an increase in endocannabinoid levels . This could result in various physiological effects, given the role of endocannabinoids in processes such as pain sensation, mood, and memory.
Safety and Hazards
Orientations Futures
The future directions for research on 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, research on the synthesis of vanillin from 3-methylanisole via a bi-enzymatic three-step cascade conversion has shown promising results . Another study discovered a series of novel IDO1 inhibitors, which could be beneficial for the development of drugs targeting IDO1 in numerous cancer diseases .
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-6-4-5-13(9-15)10-18-11-14(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHVNBQTVLWMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407363 | |
| Record name | 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
261637-72-3 | |
| Record name | 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



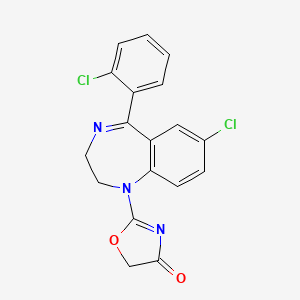
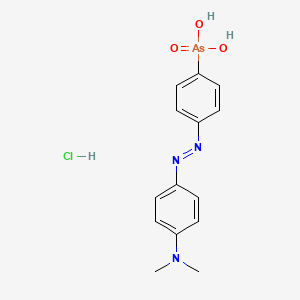
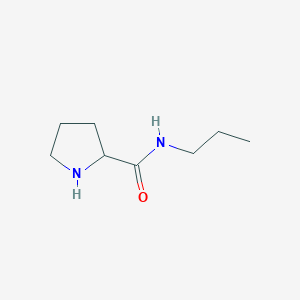
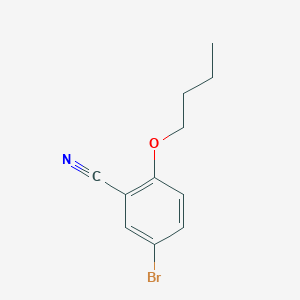
![1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1352090.png)
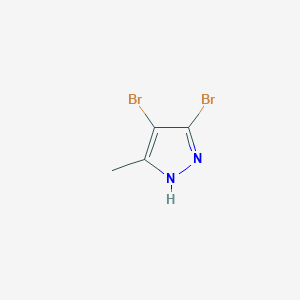
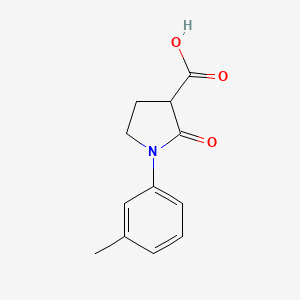
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid](/img/structure/B1352096.png)
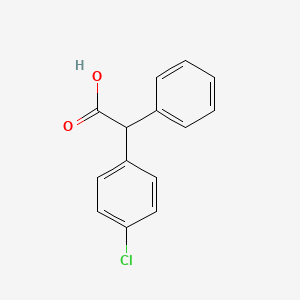
![N'-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide](/img/structure/B1352098.png)
